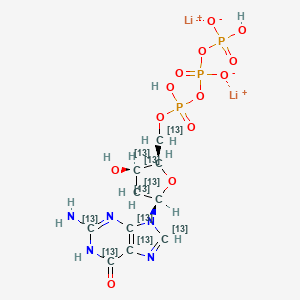

dGTP-13C10 (dilithium)

Beschreibung

dGTP-13C10 (dilithium) is a stable isotope-labeled derivative of 2'-deoxyguanosine-5'-triphosphate (dGTP), where ten carbon atoms are replaced with carbon-13 (13C). This compound (molecular formula: 13C10H14Li2N5O13P3; molecular weight: 533.94 g/mol) serves as a critical tracer in drug development, enabling precise quantification of metabolic pathways, nucleic acid synthesis, and pharmacokinetic studies . Its isotopic labeling minimizes interference with natural biochemical processes, making it invaluable for mass spectrometry-based assays and nuclear magnetic resonance (NMR) studies .

Eigenschaften

Molekularformel |

C10H14Li2N5O13P3 |

|---|---|

Molekulargewicht |

529.0 g/mol |

IUPAC-Name |

dilithium;[[[(2R,3R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O13P3.2Li/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2/t4-,5-,6-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1;; |

InChI-Schlüssel |

JMSIWULFUCIEMD-ATJOZINPSA-L |

Isomerische SMILES |

[Li+].[Li+].[13CH2]1[13C@H]([13C@H](O[13C@H]1N2[13CH]=N[13C]3=[13C]2N=[13C](N[13C]3=O)N)[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |

Kanonische SMILES |

[Li+].[Li+].C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of dGTP-13C10 (dilithium) involves the incorporation of carbon-13 isotopes into the guanosine nucleotideThe carbon-13 labeling is achieved through the use of carbon-13 labeled precursors .

Industrial Production Methods: Industrial production of dGTP-13C10 (dilithium) involves large-scale synthesis using automated synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for scientific research .

Analyse Chemischer Reaktionen

Types of Reactions: dGTP-13C10 (dilithium) undergoes various chemical reactions, including:

Oxidation: The guanosine nucleotide is highly susceptible to oxidative damage, leading to the formation of 8-oxo-dGTP.

Substitution: The triphosphate groups can participate in substitution reactions, particularly in the presence of nucleophilic reagents.

Common Reagents and Conditions:

Oxidation Reagents: Hydrogen peroxide, reactive oxygen species.

Substitution Reagents: Nucleophiles such as hydroxide ions and amines.

Major Products:

Oxidation: 8-oxo-dGTP.

Substitution: Various substituted guanosine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: dGTP-13C10 (dilithium) is used as a tracer in chemical reactions to study the mechanisms and pathways of nucleotide synthesis and degradation .

Biology: In molecular biology, it is used in polymerase chain reactions and other deoxyribonucleic acid amplification techniques to study gene expression and mutation .

Medicine: The compound is used in medical research to study the effects of oxidative stress on deoxyribonucleic acid and to develop potential therapeutic interventions .

Industry: In the pharmaceutical industry, dGTP-13C10 (dilithium) is used in the development of new drugs and diagnostic tools .

Wirkmechanismus

dGTP-13C10 (dilithium) exerts its effects by participating in deoxyribonucleic acid synthesis. The carbon-13 labeling allows for the tracking and quantification of the nucleotide in various biochemical pathways. The compound is incorporated into deoxyribonucleic acid by polymerases, and its presence can be detected using nuclear magnetic resonance spectroscopy and other analytical techniques .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Storage : Powder form is stable for 3 years at -20°C and 2 years at 4°C. Solutions stored at -80°C or -20°C retain stability for 6 months and 1 month, respectively .

- Solubility: Soluble in DMSO; alternatives include H2O, ethanol, or DMF. For low solubility (<1 mg/mL), formulations with PEG300, Tween 80, or SBE-β-CD are recommended for in vivo applications .

- Applications : Used in tracking DNA replication fidelity, mutagenesis studies, and drug metabolism profiling .

Comparison with Similar Compounds

Isotope-Labeled dGTP Derivatives

dGTP-13C10 (dilithium) is part of a family of isotope-labeled dGTP analogs. Below is a comparative analysis with key analogs:

| Property | dGTP-13C10 (Dilithium) | dGTP-d14 (Dilithium) | dGTP-13C10,15N5 (Dilithium) |

|---|---|---|---|

| Isotopic Label | 10×13C | 14×D (deuterium) | 10×13C, 5×15N |

| Molecular Formula | 13C10H14Li2N5O13P3 | C10D14Li2N5O13P3 | 13C10H14Li215N5O13P3 |

| Molecular Weight (g/mol) | 533.94 | 533.13 | 538.95 (estimated) |

| Storage Stability | -20°C (3 years) | -20°C (similar, data inferred) | -80°C preferred for 15N stability |

| Applications | Metabolic tracing | Deuterium exchange studies | Dual isotopic tracing (C/N) |

Key Findings :

- Isotopic Specificity : dGTP-13C10 avoids deuterium’s kinetic isotope effects, which can alter enzyme binding or reaction rates in dGTP-d14 .

- Multi-Isotope Utility : dGTP-13C10,15N5 provides dual labeling for simultaneous tracking of carbon and nitrogen fluxes, enhancing data resolution in complex systems .

Q & A

Q. What interdisciplinary approaches enhance the utility of dGTP-13C10 (dilithium) in studying DNA repair mechanisms?

- Methodological Answer : Combine CRISPR-Cas9 gene editing (to induce repair pathways) with single-cell RNA sequencing. Integrate cryo-electron microscopy to visualize labeled DNA-protein complexes. Partner with computational biologists for molecular dynamics simulations .

Data Management and Reproducibility

Q. How should researchers document and share protocols for dGTP-13C10 (dilithium) usage to ensure reproducibility?

- Methodological Answer : Use FAIR (Findable, Accessible, Interoperable, Reusable) principles. Publish detailed step-by-step protocols on platforms like protocols.io . Include raw MS spectra and buffer recipes in supplementary materials .

Q. What metadata standards are critical for archiving datasets generated with dGTP-13C10 (dilithium) in public repositories?

- Methodological Answer : Adopt MIAME (Minimum Information About a Microarray Experiment) or MIAPE (for proteomics) guidelines. Annotate isotopic purity, lot numbers, and storage conditions. Deposit data in repositories like NCBI’s BioProject or MetaboLights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.